Cas no 2377609-21-5 (2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid)
![2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid structure](https://ja.kuujia.com/scimg/cas/2377609-21-5x500.png)
2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid 化学的及び物理的性質
名前と識別子
-
- 2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid
- 6-Borono-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid
- 6-(DIHYDROXYBORANYL)-7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID
- AT15414
- 6-Borono-7-methylimidazo[1,2-a]pyridine-2-carboxylicacid
-
- インチ: 1S/C9H9BN2O4/c1-5-2-8-11-7(9(13)14)4-12(8)3-6(5)10(15)16/h2-4,15-16H,1H3,(H,13,14)
- InChIKey: ZKOVOMOSEDIETH-UHFFFAOYSA-N
- ほほえんだ: OB(C1=CN2C=C(C(=O)O)N=C2C=C1C)O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 289
- トポロジー分子極性表面積: 95.1
2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249576-250mg |
2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid |
2377609-21-5 | 98% | 250mg |
¥11164 | 2023-04-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249576-1g |
2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid |
2377609-21-5 | 98% | 1g |
¥15805 | 2023-04-06 | |
A2B Chem LLC | BA00708-250mg |
2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid |
2377609-21-5 | 95% | 250mg |
$499.00 | 2024-04-20 | |
A2B Chem LLC | BA00708-1g |
2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid |
2377609-21-5 | 95% | 1g |
$825.00 | 2024-04-20 | |
Chemenu | CM559980-250mg |
2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid |
2377609-21-5 | 95%+ | 250mg |
$1145 | 2024-07-28 | |
Chemenu | CM559980-1g |
2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid |
2377609-21-5 | 95%+ | 1g |
$1870 | 2024-07-28 |
2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid 関連文献
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
8. Back matter
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acidに関する追加情報
Introduction to 2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid (CAS No. 2377609-21-5)
2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, identified by the CAS number 2377609-21-5, belongs to the class of heterocyclic boronic acids, which are widely recognized for their utility in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern synthetic organic chemistry. The presence of both carboxy and boronic acid functional groups makes this molecule a versatile intermediate in the synthesis of more complex pharmacophores.
The imidazo[1,2-a]pyridine core structure is particularly noteworthy, as it is a fused bicyclic system consisting of an imidazole ring and a pyridine ring. This scaffold is known to exhibit a wide range of biological activities, making it a valuable building block in drug discovery. The 6-boronic acid moiety further enhances its reactivity, enabling efficient coupling with aryl halides or triflates under palladium catalysis. This reactivity has been leveraged in the development of novel therapeutic agents targeting various diseases, including cancer and infectious disorders.
In recent years, the pharmaceutical industry has seen a surge in the use of boronic acids due to their ability to form stable complexes with metal catalysts. These complexes facilitate highly selective and efficient cross-coupling reactions, which are essential for constructing complex molecular architectures. The 2-carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid derivative has been explored in several synthetic protocols aimed at generating novel heterocyclic compounds with potential therapeutic benefits. Its incorporation into drug candidates has shown promise in preclinical studies, particularly in the modulation of enzyme activity and receptor binding.
One of the most compelling aspects of this compound is its role as a key intermediate in the synthesis of antiviral and anticancer agents. The imidazo[1,2-a]pyridine scaffold is a known pharmacophore in several FDA-approved drugs, highlighting its biological relevance. Researchers have utilized CAS No. 2377609-21-5 to develop new derivatives with enhanced efficacy and reduced toxicity. For instance, studies have demonstrated its utility in generating small-molecule inhibitors that target viral proteases and kinases, contributing to the fight against emerging infectious diseases.
The Suzuki-Miyaura cross-coupling reaction remains one of the most powerful tools in synthetic chemistry for constructing carbon-carbon bonds. The boronic acid functionality in 2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid allows for seamless integration into this reaction pathway. Recent advancements in catalytic systems have further improved the efficiency and scope of these couplings, enabling access to previously inaccessible molecular architectures. This has opened new avenues for drug discovery, particularly in the design of multivalent ligands that can interact with biological targets with high specificity.
The compound's structural features also make it an attractive candidate for material science applications. Boronic acids are known to form coordination complexes with metals, leading to materials with unique properties such as luminescence and catalytic activity. The carboxy group provides an additional point of interaction, allowing for the design of hybrid materials that combine organic and inorganic functionalities. Such materials are being explored for applications ranging from sensors to nanomedicine.
From a computational chemistry perspective, CAS No. 2377609-21-5 has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These studies have provided insights into how modifications at the carboxy and methyl positions can influence binding affinity and selectivity. Such information is crucial for optimizing lead compounds during drug development pipelines. The integration of experimental data with computational predictions has become increasingly important in modern medicinal chemistry, ensuring that synthetic efforts are guided by robust theoretical frameworks.
The environmental impact of chemical synthesis is another area where compounds like 2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid play a significant role. Advances in green chemistry principles have led to the development of more sustainable synthetic routes that minimize waste and hazardous byproducts. The use of boronic acids in cross-coupling reactions aligns well with these goals, as they can often be generated under mild conditions using aqueous or solvent-free protocols. This aligns with global efforts to promote sustainable practices in pharmaceutical manufacturing.
In conclusion,CAS No. 2377609-21-5 represents a valuable asset in both academic research and industrial applications. Its unique structural features make it an excellent candidate for further exploration in drug discovery, material science, and sustainable chemistry. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping the future of chemical innovation.
2377609-21-5 (2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid) 関連製品
- 2138428-99-4(Tert-butyl 4-[4-(benzylamino)-1-hydroxybutan-2-yl]-3-methylpiperidine-1-carboxylate)
- 2229425-31-2(3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol)
- 756475-16-8(3-fluoroazepan-4-one)
- 1518431-42-9(N-({6-methylimidazo2,1-b1,3thiazol-5-yl}methyl)hydroxylamine)
- 2171260-37-8((3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidohexanoic acid)
- 2112676-00-1(Ethyl 1-(aminomethyl)spiro[2.3]hexane-1-carboxylate)
- 2156714-10-0(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-6-hydroxyheptanoic acid)
- 626-36-8(Ethyl allophanate)
- 3369-39-9(1-(1-Naphthyl)-1H-pyrrole-2,5-dione)
- 2229099-32-3(3-({3-(trifluoromethyl)sulfanylphenyl}methyl)piperidine)